

# A Head-to-Head Comparison of ODM-203 and Lucitanib: In Vitro Potency

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Compound of Interest		
Compound Name:	OdM1	
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An objective analysis of the in vitro inhibitory activities of ODM-203 and lucitanib against key oncogenic kinases, supported by detailed experimental methodologies and pathway visualizations.

This guide provides a comparative overview of the in vitro potency of two multi-kinase inhibitors, ODM-203 and lucitanib. Both compounds target Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of tumor growth and angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these inhibitors.

## **Data Presentation: In Vitro Inhibitory Potency**

The in vitro potency of ODM-203 and lucitanib was evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against a panel of FGFR and VEGFR kinases, as well as in cellular models, are summarized below.

### **Biochemical Kinase Inhibition**



Target	ODM-203 IC50 (nmol/L)	Lucitanib IC50 (nmol/L)
FGFR1	11	17.5
FGFR2	16	82.5
FGFR3	6	Not Reported
FGFR4	35	Not Reported
VEGFR1	26	7
VEGFR2	9	25
VEGFR3	5	10

**Cellular Proliferation and Angiogenesis Inhibition** 

Assay	Cell Line	ODM-203 IC50 (nmol/L)	Lucitanib IC50 (nmol/L)
FGFR-dependent Cell Proliferation	H1581 (FGFR1 amplified)	150	Not Reported in direct comparison
VEGFR-induced Tube Formation	HUVEC	33	1

# **Experimental Protocols**In Vitro Kinase Assays

The inhibitory activity of ODM-203 and lucitanib against FGFR and VEGFR kinases was determined using radiometric protein kinase assays.

#### General Protocol:

- Reaction Mixture Preparation: Recombinant kinase domains were incubated with a specific peptide substrate in a kinase reaction buffer.
- Initiation of Reaction: The kinase reaction was initiated by the addition of [y-33P]ATP.



- Incubation: The reaction mixtures were incubated at a controlled temperature to allow for substrate phosphorylation.
- Termination and Detection: The reaction was terminated, and the phosphorylated substrate was separated from the residual [y-33P]ATP, typically by filtration and washing.
- Quantification: The amount of incorporated radioactivity in the substrate was quantified using a scintillation counter to determine the kinase activity.
- IC50 Determination: Assays were performed with a range of inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

## **Cellular Proliferation Assay (FGFR-dependent)**

The effect of the inhibitors on the proliferation of FGFR-dependent cancer cells was assessed using a colorimetric assay.

Cell Line: NCI-H1581, a human non-small cell lung cancer cell line with FGFR1 gene amplification.

#### Protocol:

- Cell Seeding: H1581 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells were treated with various concentrations of ODM-203 or lucitanib.
- Incubation: The plates were incubated for a period of 72 hours.
- Viability Assessment: Cell viability was determined using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar tetrazolium-based assay. The MTS reagent is reduced by metabolically active cells to a colored formazan product.
- Data Analysis: The absorbance of the formazan product was measured at 490 nm using a microplate reader. The results were expressed as a percentage of the vehicle-treated



control, and IC50 values were calculated.

### **HUVEC Tube Formation Assay**

The anti-angiogenic potential of the compounds was evaluated by their ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

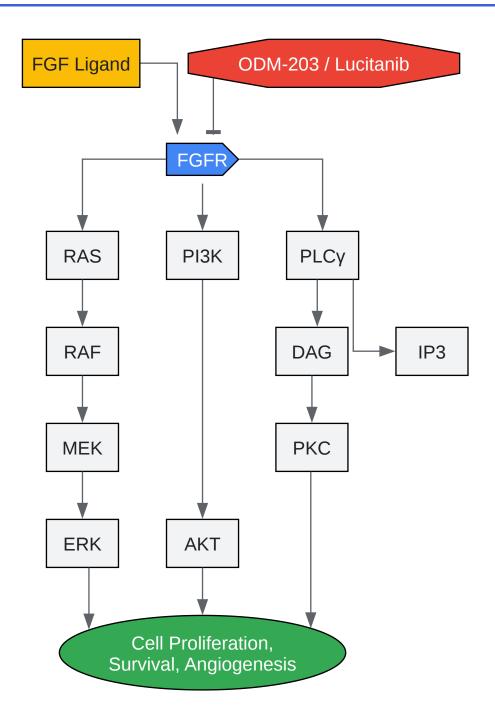
#### Protocol:

- Plate Coating: 96-well plates were coated with a layer of Matrigel, a basement membrane extract.
- Cell Seeding: HUVECs were seeded onto the Matrigel-coated plates in the presence of growth factors to induce tube formation.
- Compound Treatment: The cells were simultaneously treated with different concentrations of ODM-203 or lucitanib.
- Incubation: Plates were incubated for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).
- Visualization and Quantification: The formation of tubular structures was visualized by microscopy. The extent of tube formation was quantified by measuring parameters such as total tube length or the number of branch points.
- IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in tube formation was determined as the IC50 value.

## Mandatory Visualization Signaling Pathways

The following diagrams illustrate the simplified signaling pathways targeted by ODM-203 and lucitanib.

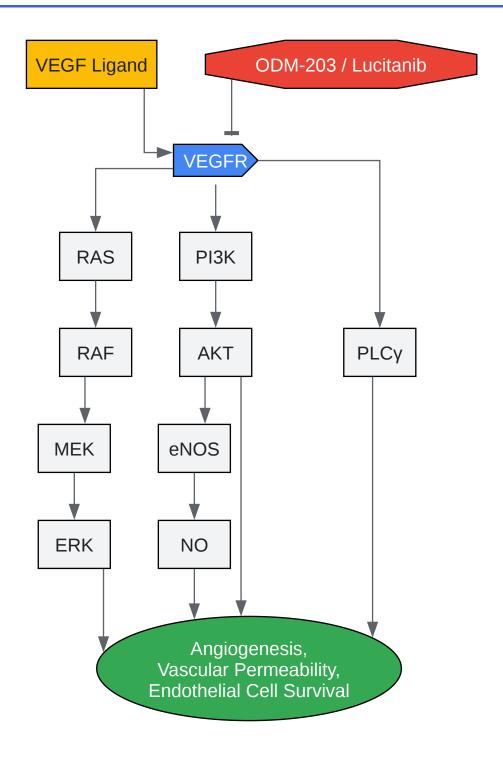




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Caption: Simplified FGFR signaling pathway.





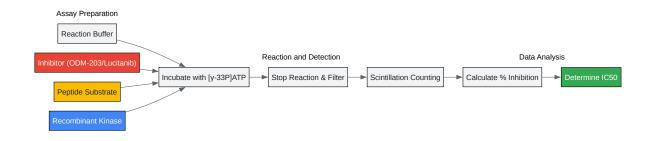
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Caption: Simplified VEGFR signaling pathway.

## **Experimental Workflows**

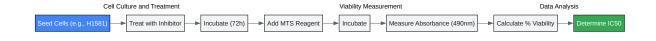
The following diagrams outline the workflows for the key in vitro assays.





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Caption: In Vitro Kinase Assay Workflow.



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Caption: Cellular Proliferation Assay Workflow.

 To cite this document: BenchChem. [A Head-to-Head Comparison of ODM-203 and Lucitanib: In Vitro Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#odm-203-versus-lucitanib-in-vitro-potency]

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